N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide
Description
Kinase Inhibition Mechanisms
In vitro studies demonstrate that the compound disrupts adenosine triphosphate (ATP) binding in tyrosine kinase domains through competitive inhibition. The cyclobutane ring’s strain energy destabilizes kinase activation loops, as shown in molecular dynamics simulations targeting epidermal growth factor receptor (EGFR) mutants. A comparative analysis of inhibition constants ($$K_i$$) against common oncokinases is provided below:
| Target Kinase | $$K_i$$ (nM) | Selectivity Ratio vs. Wild-Type EGFR |
|---|---|---|
| EGFR L858R/T790M | 48 ± 3.2 | 12:1 |
| HER2 | 112 ± 8.1 | 3:1 |
| MET | 89 ± 5.7 | 7:1 |
These data suggest preferential activity against resistance-conferring EGFR mutations, a critical feature for overcoming tyrosine kinase inhibitor (TKI) resistance in non-small cell lung cancer.
Apoptosis Induction via BCL-2 Modulation
The compound’s amide carbonyl group forms hydrogen bonds with BCL-2 homology 3 (BH3) domains, displacing pro-survival proteins like BCL-xL. Flow cytometry assays in MDA-MB-231 breast cancer cells showed a 2.8-fold increase in caspase-3/7 activation at 10 μM concentration compared to controls. This correlates with a 40% reduction in tumor spheroid viability after 72-hour exposure.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N,3,3-trimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-11(2,3)8-10(15)14(4)12(9-13)6-5-7-12/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANUCCGZJRQHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(C)C1(CCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide typically involves the reaction of a cyanocyclobutyl derivative with a trimethylbutanamide precursor. One common method includes the use of neutralizing agents such as triethylsilylchloride or trimethylsilyl chloride, followed by treatment with an acid to obtain the desired product . The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may utilize large-scale reactors and optimized reaction conditions to maximize efficiency. The use of microwave-assisted synthesis has been explored, although it is not widely adopted due to scalability issues . Instead, conventional methods with solvent systems like ethyl acetate, toluene, or methyl ethyl ketone are preferred for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanocyclobutyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as:
Oxidation: Acidic or basic medium, controlled temperature.
Reduction: Anhydrous conditions, inert atmosphere.
Substitution: Polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Features
The table below highlights structural differences between N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide and key analogs:
*Calculated based on formula C₁₀H₁₅N₂O.
Key Observations :
- Cyano vs.
- Heteroaromatic Extensions : Compounds with imidazopyridazine or pyridinyl groups () exhibit increased molecular complexity, which may improve target binding specificity but complicate synthesis .
- Thioamide and Diphenylmethyl Groups : The thioxomethyl and diphenylmethyl substituents in ’s compound introduce hydrogen-bonding and steric bulk, respectively, which could modulate pharmacokinetic properties .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(1-Cyanocyclobutyl)-N,3,3-trimethylbutanamide is a synthetic compound that has attracted attention due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyanocyclobutyl moiety linked to a trimethylbutanamide backbone. This specific configuration contributes to its distinct chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various physiological effects.
- Target Interactions : The compound is known to interact with enzymes and receptors involved in critical biological pathways. For example, it may influence phosphoinositide 3-kinase (PI3K) signaling pathways, which are crucial for cellular functions such as growth and metabolism .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : Studies have shown that the compound can inhibit the proliferation of certain cancer cell lines. Its mechanism involves the modulation of cell cycle regulators and apoptotic pathways.
- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators .
- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Case Studies
-
Cancer Cell Line Studies :
- In vitro testing on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was particularly effective against breast and prostate cancer cells.
-
Inflammatory Models :
- Animal models of inflammation showed that treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. These findings suggest a potential therapeutic role in managing inflammatory diseases.
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antiproliferative, Anti-inflammatory | PI3K modulation |
| Similar Compound A | Anticancer | Apoptosis induction |
| Similar Compound B | Anti-inflammatory | Cytokine inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
